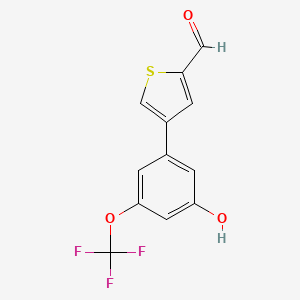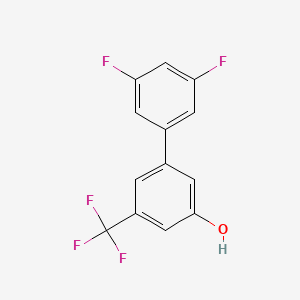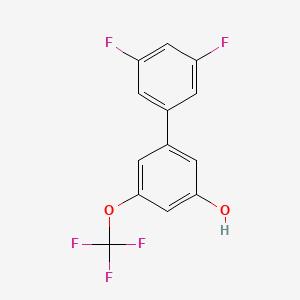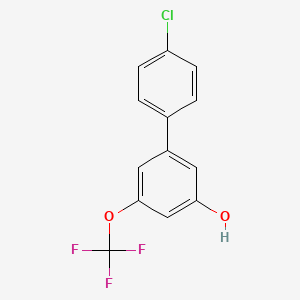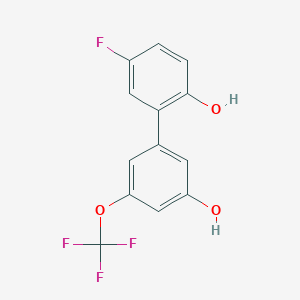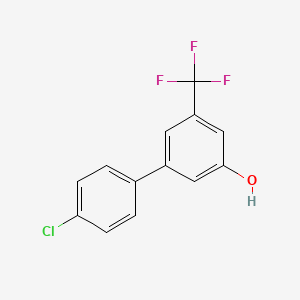
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 93-95 °C, and a boiling point of 191-193 °C. 5-AP-3-TFP is soluble in methanol, ethanol, and acetone, and is insoluble in water. It is used in the synthesis of a variety of organic compounds, and has been studied for its potential applications in medicinal chemistry and pharmaceuticals.
科学的研究の応用
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been used as a starting material in the synthesis of a variety of organic compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of drugs for the treatment of Alzheimer’s disease and other neurological disorders.
作用機序
The mechanism of action of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. By inhibiting this enzyme, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% may be able to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been studied for its potential effects on the regulation of neurotransmission. In animal studies, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been shown to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function. In addition, 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential anti-inflammatory and anti-oxidant effects, as well as its ability to modulate the immune system.
実験室実験の利点と制限
The advantages of using 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, it is a versatile starting material for the synthesis of a variety of organic compounds. However, there are some limitations to using 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not water-soluble, and it has a relatively low melting point, which may make it difficult to work with in certain applications.
将来の方向性
There are a number of potential future directions for 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% research. These include further investigation into its potential applications in medicinal chemistry and pharmaceuticals, as well as its potential effects on the regulation of neurotransmission. Additionally, further research could be conducted into its potential anti-inflammatory and anti-oxidant effects, as well as its ability to modulate the immune system. Finally, further investigation could be conducted into the development of more efficient methods for the synthesis of 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%.
合成法
5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-trifluoromethyl phenol with acetic anhydride to form the intermediate, 3-trifluoromethyl-3-acetylphenol. This intermediate is then reacted with sodium hydroxide to form 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95%. This method has been used to synthesize 5-(3-Acetylphenyl)-3-trifluoromethylphenol, 95% in yields of up to 95%.
特性
IUPAC Name |
1-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9(19)10-3-2-4-11(5-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVNFVSLMQSVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686590 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-26-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





